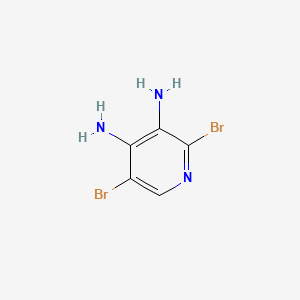

2,5-Dibromopyridine-3,4-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromopyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTOXRACOCNQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697130 | |

| Record name | 2,5-Dibromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221241-11-8 | |

| Record name | 2,5-Dibromopyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromopyridine 3,4 Diamine

Established Preparative Routes to 2,5-Dibromopyridine-3,4-diamine

The preparation of this compound can be achieved through direct bromination of a suitable diaminopyridine precursor or via more elaborate multi-step synthetic pathways.

Bromination Reactions of Pyridine-3,4-diamine Precursors

The direct bromination of pyridine-3,4-diamine presents a straightforward approach to obtaining the target compound. The amino groups are strongly activating and ortho-, para-directing, which would favor substitution at the 2 and 5 positions. However, the high reactivity of the starting material can lead to a mixture of mono- and poly-brominated products, necessitating careful control of reaction conditions.

Common brominating agents for such transformations include bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and temperature plays a crucial role in the regioselectivity and yield of the reaction. For instance, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid is a known method to produce 2-amino-5-bromopyridine (B118841), a related compound orgsyn.org. This suggests that a similar approach could be adapted for pyridine-3,4-diamine.

A study on the bromination of a pyrazolo[3,4-c]pyrazole (B14755706) system showed that the ratio of mono- to di-brominated product could be controlled by adjusting the equivalents of NBS researchgate.net. This principle of optimizing the stoichiometry of the brominating agent is directly applicable to the synthesis of this compound to maximize the yield of the desired product.

Table 1: Bromination Agents and Conditions for Pyridine (B92270) Derivatives

| Brominating Agent | Substrate Example | Reaction Conditions | Observations | Reference |

| Bromine (Br₂) | 2-Aminopyridine | Acetic acid, <50°C | Formation of 2-amino-5-bromopyridine and some 2-amino-3,5-dibromopyridine. | orgsyn.org |

| N-Bromosuccinimide (NBS) | Pyrazolo[3,4-c]pyrazole | Acetonitrile (B52724), reflux | Control over mono- and di-bromination by varying NBS equivalents. | researchgate.net |

| Pyridinium bromide perbromide | Acetophenone derivatives | Acetic acid, 90°C | Effective bromination with high yields. | nih.gov |

Multi-step Synthetic Sequences Leading to the Target Compound

A more controlled and often higher-yielding approach to this compound involves a multi-step synthesis. A well-documented analogous synthesis is that of 2,3-diamino-5-bromopyridine, which provides a reliable template for obtaining the target molecule orgsyn.org. This sequence typically involves the following key steps:

Bromination of a Precursor: The synthesis can start with the bromination of a readily available pyridine derivative. For example, 2-aminopyridine can be brominated to yield 2-amino-5-bromopyridine orgsyn.org.

Nitration: The introduction of a nitro group at a specific position is a crucial step to enable the subsequent introduction of a second amino group. For instance, 2-amino-5-bromopyridine can be nitrated to form 2-amino-5-bromo-3-nitropyridine (B172296) orgsyn.org.

Reduction: The final step involves the reduction of the nitro group to an amino group. This is commonly achieved using reducing agents like iron in acidic media or catalytic hydrogenation orgsyn.org.

Adapting this to the synthesis of this compound would likely start from a different precursor or involve an additional bromination step. For example, one could envision a pathway starting from 3,4-diaminopyridine (B372788), followed by a controlled dibromination. Alternatively, a route could commence with a dibrominated pyridine, followed by the sequential introduction of the two amino groups, possibly via nitration and reduction or other amination techniques.

A patent for the synthesis of 3,5-dibromo-4-aminopyridine describes a one-step reaction from pyridine or its salt using an ammonium (B1175870) salt and hydrogen peroxide in hydrobromic acid solution, showcasing an innovative approach to synthesizing polyhalogenated aminopyridines google.com.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction parameters to maximize yield and purity while ensuring process safety and economic viability.

Catalytic Systems in Bromination and Amination Reactions

The use of catalysts can significantly enhance the efficiency and selectivity of both bromination and amination reactions. In the context of bromination, while direct electrophilic bromination is common, catalytic approaches can offer milder reaction conditions and improved regioselectivity. For instance, pyridine itself can catalyze aromatic bromination, although its effect in dilute solutions is considered a general salt effect researchgate.net.

More advanced catalytic systems for halogenation include the use of phosphine (B1218219) reagents, which can facilitate the selective halogenation of pyridines nih.gov. Electrochemical methods also present a modern, sustainable approach to bromination, where directing groups can be employed to achieve high regioselectivity under mild, catalyst- and oxidant-free conditions nih.govacs.org.

For amination steps in multi-step syntheses, palladium-catalyzed cross-coupling reactions are a powerful tool for the introduction of amino groups onto aromatic rings, although this is more common for forming C-N bonds with amines rather than direct amination to form an amino group from a nitro group.

Regioselectivity Control in Pyridine Substitution

Controlling the position of substitution on the pyridine ring is a paramount challenge in the synthesis of polysubstituted pyridines like this compound. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents govern the regiochemical outcome of electrophilic substitution reactions.

In the case of pyridine-3,4-diamine, the two amino groups are strongly activating and will direct incoming electrophiles (such as Br⁺) to the ortho and para positions. The positions 2 and 5 are ortho and para to the 3-amino and 4-amino groups, respectively, making them electronically favored for bromination. However, the 6-position is also activated. The precise control to achieve selective dibromination at the 2 and 5 positions over other possibilities requires careful optimization of reaction conditions such as temperature, solvent, and the nature of the brominating agent.

The use of directing groups that can be later removed is a common strategy to enforce regioselectivity. For example, a removable directing group could be installed to block a more reactive site, allowing for substitution at the desired position nih.gov.

Table 2: Factors Influencing Regioselectivity in Pyridine Bromination

| Factor | Influence | Example | Reference |

| Substituent Effects | Activating groups (e.g., -NH₂) direct ortho/para. | Bromination of 2-aminopyridine yields primarily the 5-bromo isomer. | orgsyn.org |

| Reaction Conditions | Temperature, solvent, and stoichiometry of reagents can alter the product distribution. | Optimization of NBS amount to control mono- vs. di-bromination. | researchgate.net |

| Directing Groups | Can be used to block certain positions and direct substitution to the desired site. | Electrochemical bromination with removable directing groups for meta-selectivity. | nih.govacs.org |

| Catalyst | Can influence the reactivity and selectivity of the brominating species. | Pyridine catalysis in aromatic bromination. | researchgate.net |

Scalability and Industrial Feasibility of Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and environmental impact. For the synthesis of this compound, a scalable process would favor readily available and inexpensive starting materials, high-yielding reactions with minimal side products, and straightforward purification procedures.

One-pot syntheses are particularly attractive for industrial applications as they reduce the number of unit operations, solvent usage, and waste generation. A patent describing a one-pot synthesis of 3,5-dibromo-4-aminopyridine from pyridine highlights the potential for developing efficient industrial processes for related compounds google.com.

The choice of reagents is also critical. While reagents like bromine are effective, they pose significant handling and safety concerns on a large scale. The use of solid, less hazardous brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be advantageous in an industrial setting organic-chemistry.org. Furthermore, the development of catalytic processes, especially those that are heterogeneous and can be easily recovered and recycled, is a key goal for sustainable industrial synthesis. The synthesis of polyhalogenated 4,4'-bipyridines via a dimerization procedure provides insights into scalable methods for producing complex pyridine derivatives nih.gov.

Strategies for By-product Mitigation and Purification Enhancement

The successful synthesis of this compound hinges on a carefully controlled reaction process, particularly during the reduction of its dinitro precursor, and is followed by a robust purification strategy to isolate the target compound in high purity. Key challenges in this synthesis include preventing the formation of partially reduced or dehalogenated by-products and effectively separating the desired diamine from a complex mixture of reactants, intermediates, and impurities.

By-product Mitigation through Selective Reduction

The primary route to this compound typically involves the reduction of a dinitro intermediate, such as 2,5-dibromo-3,4-dinitropyridine. A significant challenge in this step is the potential for unwanted side reactions, most notably the reductive dehalogenation of the bromo-substituents or incomplete reduction of the nitro groups. To mitigate these issues, specific and mild reduction methodologies are employed.

A highly effective and selective method for the reduction of halogenated nitroarenes, including pyridine derivatives, is catalytic transfer hydrogenation. organic-chemistry.orgnih.govnih.gov This technique offers a safer and often more selective alternative to direct hydrogenation with flammable hydrogen gas.

Research has demonstrated that using hydrazine (B178648) hydrate (B1144303) as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst can achieve the selective reduction of nitro groups while leaving the halogen atoms intact. organic-chemistry.orgnih.govnih.govarizona.eduresearchgate.net The selectivity of this reaction is highly dependent on the reaction conditions. Milder conditions, such as reflux heating, are favored to prevent dehalogenation, whereas more aggressive conditions like high-temperature microwave irradiation can lead to the removal of halogen substituents. organic-chemistry.org Methanol has been identified as a suitable solvent for this transformation. organic-chemistry.org

Potential by-products that can arise during this reduction step are outlined in the table below.

| By-product Type | Chemical Name | Mitigation Strategy |

| Incomplete Reduction | 2,5-Dibromo-3-amino-4-nitropyridine | Ensuring sufficient reaction time and optimal catalyst-to-substrate ratio. |

| Dehalogenation | 5-Bromo-pyridine-3,4-diamine | Employing mild reaction temperatures (e.g., reflux instead of high-temperature microwave heating) and careful control of catalyst loading. organic-chemistry.org |

Purification Enhancement Strategies

Following the synthesis, a multi-step purification process is essential to isolate this compound with the desired level of purity. This typically involves a combination of chromatographic and recrystallization techniques.

Column Chromatography: Flash column chromatography is a widely used and highly effective technique for the purification of substituted pyridines. nih.govnih.gov For this compound, silica (B1680970) gel is a common choice for the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.gov By gradually increasing the polarity of the eluent, it is possible to selectively elute the target compound while separating it from less polar starting materials and by-products.

Recrystallization: Recrystallization is a crucial final step to obtain a highly pure, crystalline product. researchgate.net The choice of solvent is critical and is determined by the solubility profile of the diamine and its impurities. For brominated aromatic compounds, specific recrystallization processes have been developed to remove impurities like residual bromine and hydrogen bromide. google.com One such method involves dissolving the crude product in a solvent such as toluene (B28343) or a chlorinated hydrocarbon, adding a base (e.g., triethylamine (B128534) or sodium carbonate), and heating the mixture under pressure. google.com

For the purification of aminopyridines, recrystallization from solvents like ethanol (B145695) is also a common practice. google.comresearchgate.net The process generally involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals. researchgate.net A final wash of the collected crystals with a small amount of cold solvent helps to remove any remaining surface impurities. researchgate.netnih.gov

The table below summarizes the common purification techniques.

| Purification Technique | Description | Key Parameters |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Stationary Phase: Silica Gel; Eluent: Ethyl Acetate/Hexanes gradient. nih.govnih.gov |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and its impurities in a given solvent. | Solvent selection (e.g., ethanol, toluene), temperature control, use of a base to neutralize acidic impurities. google.comgoogle.com |

| Filtration and Washing | Mechanical separation of the solid product from the liquid phase and rinsing with a cold solvent to remove adsorbed impurities. | Choice of wash solvent, temperature of the wash solvent. researchgate.netnih.gov |

By employing a combination of selective reduction techniques to minimize by-product formation and a thorough purification regimen involving chromatography and recrystallization, it is possible to obtain this compound of high purity suitable for further applications.

Chemical Reactivity and Transformation Pathways of 2,5 Dibromopyridine 3,4 Diamine

Reactivity of the Diamine Moiety

The adjacent amino groups at the C3 and C4 positions of the pyridine (B92270) ring are a powerful synthetic handle. This 1,2-diamine motif is a classic precursor for a variety of cyclocondensation reactions, leading to the formation of fused five- and six-membered heterocyclic rings.

Cyclocondensation Reactions for Fused Heterocyclic Ring Systems (e.g., Pyrido[3,4-b]pyrazines)

The ortho-diamine functionality of 2,5-Dibromopyridine-3,4-diamine is highly reactive towards 1,2-dicarbonyl compounds, leading to the formation of fused pyrido[3,4-b]pyrazine (B183377) systems. This type of reaction, a variant of the Koerner-Hinsberg reaction, proceeds via a sequential condensation mechanism, typically initiated by the nucleophilic attack of one amino group on a carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazine (B50134) ring. st-andrews.ac.uk

The reaction with glyoxal, for instance, would yield 6,9-dibromopyrido[3,4-b]pyrazine. Similarly, condensation with other α-dicarbonyl compounds like biacetyl (2,3-butanedione) or benzil (B1666583) would introduce substituents on the newly formed pyrazine ring. The general scheme for this transformation is a cornerstone in the synthesis of this class of heterocycles. st-andrews.ac.ukyoutube.com The reaction conditions are often mild, typically involving refluxing in a protic solvent like ethanol (B145695) or methanol, sometimes with acid catalysis to facilitate the dehydration step. st-andrews.ac.uk

Table 1: Examples of Cyclocondensation Reactions

| 1,2-Dicarbonyl Compound | Expected Product |

|---|---|

| Glyoxal | 6,9-Dibromopyrido[3,4-b]pyrazine |

| Biacetyl (2,3-butanedione) | 2,3-Dimethyl-6,9-dibromopyrido[3,4-b]pyrazine |

This reactivity allows for the systematic construction of a library of substituted pyrido[3,4-b]pyrazines, which are themselves important scaffolds in medicinal chemistry and materials science.

Formation of 1,2,5-Chalcogenadiazole Derivatives

The vicinal diamine can be readily converted into fused 1,2,5-thiadiazole (B1195012) or 1,2,5-selenadiazole rings. These heterocycles are known for their unique electronic properties and have applications in the development of functional materials. st-andrews.ac.ukdaneshyari.com

The synthesis of the fused 1,2,5-thiadiazole ring, forming a pyrido[3,4-c] ncert.nic.inacs.orgyoutube.comthiadiazole system, is typically achieved by reacting the diamine with sulfur-based reagents. Common reagents include sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂).

Analogously, the formation of the 1,2,5-selenadiazole ring (pyrido[3,4-c] ncert.nic.inacs.orgyoutube.comselenadiazole) is accomplished by treating the diamine with selenium dioxide (SeO₂). daneshyari.comresearchgate.net The reaction involves the oxidation of the diamine and incorporation of the selenium atom to form the stable, aromatic five-membered ring. Studies on analogous systems have shown that this transformation can be efficient, often proceeding by heating the reactants in solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). daneshyari.com The choice of solvent can sometimes influence the reaction outcome and yield. daneshyari.com

Derivatization via Amine Functionalization (e.g., acylation, alkylation)

The primary amine groups of this compound can undergo standard functionalization reactions such as acylation and alkylation. ncert.nic.in

Acylation: The reaction with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) leads to the formation of the corresponding amides. ncert.nic.in Depending on the stoichiometry of the acylating agent, mono- or di-acylated products can be selectively obtained. This derivatization can be used to modify the electronic properties of the molecule or to introduce further points for chemical diversification. For example, acylation of related aminopyridines is a common strategy in pharmaceutical synthesis. mdpi.com

Alkylation: Direct alkylation of the amine groups can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential overalkylation to form quaternary ammonium (B1175870) salts. ncert.nic.in More controlled alkylation can often be achieved through reductive amination, where the diamine is first condensed with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ.

Reactivity of the Halogen Substituents (Bromine)

The two bromine atoms on the pyridine ring are key sites for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. Their positions at C2 and C5 offer the potential for regioselective functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Negishi)

The bromine atoms on the pyridine ring are amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govfishersci.co.uk The general order of reactivity for halogens in these couplings is I > Br > Cl, making the dibromo-substituted pyridine a highly suitable substrate. harvard.edu

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. mdpi.comnih.gov By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄, Na₂CO₃), aryl, heteroaryl, or vinyl groups can be installed at the bromine-bearing positions. mdpi.comnih.gov Given the two bromine atoms, sequential or double coupling can be achieved by controlling the reaction conditions and stoichiometry of the boronic acid. Research on dihalopyridines has shown that the C2 position is generally more reactive than other positions in Suzuki couplings due to the electronic influence of the ring nitrogen. researchgate.net

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the bromopyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). nih.govscirp.orgwikipedia.org This method is highly efficient for creating C(sp²)-C(sp) bonds. Similar to the Suzuki reaction, the differential reactivity of the C2-Br and C5-Br bonds can potentially be exploited for selective mono- or di-alkynylation. rsc.org

Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organostannane reagent (e.g., R-SnBu₃). It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This reaction utilizes an organozinc reagent and offers a highly reactive pathway for C-C bond formation.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions and controlling the selectivity.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²)-C(sp) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp) |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SₙAr) is a potential reaction pathway for halopyridines. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the ring towards attack by nucleophiles, particularly at the C2 and C4 positions. youtube.com

In this compound, the bromine atom at the C2 position is in a location that is electronically activated for SₙAr. However, the presence of the two strongly electron-donating amine groups at the C3 and C4 positions significantly counteracts this activation. These amino groups increase the electron density of the ring, making it less electrophilic and thus less susceptible to nucleophilic attack. Consequently, SₙAr reactions on this substrate are expected to be difficult and require harsh conditions or very strong nucleophiles. For these reasons, transition metal-catalyzed cross-coupling reactions are the overwhelmingly preferred method for the functionalization of the C-Br bonds in this and related systems.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange reactions are fundamental in organometallic chemistry for the preparation of organolithium and Grignard reagents from organic halides. These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. The exchange rate is typically influenced by the halogen (I > Br > Cl) and the electronic and steric environment of the carbon-halogen bond.

For di-substituted pyridines, such as 2,5-dibromopyridine (B19318), the regioselectivity of the metal-halogen exchange can be directed by factors like solvent and concentration. For instance, in the case of 2,5-dibromopyridine, monolithiation can be selectively achieved at either the 2- or 5-position by carefully choosing the reaction conditions. Coordinating solvents tend to favor exchange at the 5-position, whereas non-coordinating solvents favor the 2-position.

However, specific studies detailing the application of these principles to this compound are not readily found. The presence of the two amino groups at the 3 and 4-positions would be expected to significantly influence the electronic properties of the pyridine ring and the reactivity of the bromine atoms. The amino groups are electron-donating and can also act as directing groups or participate in chelation with the metallic reagent, potentially altering the regioselectivity of the metal-halogen exchange compared to the unsubstituted 2,5-dibromopyridine.

Without experimental data, any discussion on the specific outcomes of metal-halogen exchange on this compound remains speculative. A hypothetical reaction scheme is presented below to illustrate the potential pathways, but it must be emphasized that this is not based on published findings for this specific substrate.

Hypothetical Metal-Halogen Exchange Reactions of this compound

| Reagent | Potential Intermediate(s) | Potential Product(s) after Quenching with Electrophile (E+) |

| n-BuLi | Mono-lithiated species (at C2 or C5) | Mono-functionalized product |

| s-BuLi | Mono-lithiated species (at C2 or C5) | Mono-functionalized product |

| i-PrMgCl | Mono-Grignard reagent (at C2 or C5) | Mono-functionalized product |

| 2 eq. n-BuLi | Di-lithiated species (at C2 and C5) | Di-functionalized product |

This table is illustrative and not based on experimental results for this compound.

Mechanistic Investigations of Key Transformations

The absence of detailed experimental work on the reactivity of this compound extends to the mechanistic understanding of its potential transformations.

Reaction Pathway Elucidation and Kinetic Studies

Mechanistic studies, including reaction pathway elucidation and kinetic analysis, are crucial for optimizing reaction conditions and understanding the underlying principles of chemical reactivity. For metal-halogen exchange reactions, such studies would involve identifying intermediates, determining rate laws, and calculating activation parameters. This information is currently not available for this compound.

Influence of Substituents on Reaction Selectivity and Rate

The two bromine atoms and two amino groups on the pyridine ring present a complex system where substituent effects would play a critical role in any transformation. The electron-donating amino groups would increase the electron density of the pyridine ring, potentially affecting the ease of metal-halogen exchange. Furthermore, the relative positions of the substituents would dictate the regioselectivity of any reaction. For example, the amino groups could direct lithiation to an adjacent position through a directed metalation mechanism, competing with the metal-halogen exchange. A systematic study varying the nature of the electrophile and the reaction conditions would be necessary to map the reactivity profile of this molecule, but such research has not been published.

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromopyridine 3,4 Diamine and Its Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,5-Dibromopyridine-3,4-diamine, ¹H and ¹³C NMR spectra are instrumental in confirming the substitution pattern and the presence of amine functionalities.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the amine groups will exhibit characteristic chemical shifts and coupling patterns. The lone proton on the pyridine ring is expected to appear as a singlet in a specific region of the spectrum. The protons of the two amine groups, while potentially broad, will also have distinct chemical shifts, confirming their presence.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in the pyridine ring. The carbons bonded to the bromine atoms will be significantly shifted downfield due to the deshielding effect of the halogens. Similarly, the carbons attached to the amine groups will have characteristic chemical shifts, further corroborating the proposed structure. While specific spectral data for this compound is not widely published, data for the related compound 2,5-Dibromopyridine (B19318) shows characteristic signals that can be used for comparison. chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (ring) | 7.5 - 8.5 | s |

| ¹H (NH₂) | 4.0 - 6.0 | br s |

| ¹³C (C-Br) | 110 - 125 | s |

| ¹³C (C-N) | 140 - 155 | s |

| ¹³C (C-H) | 135 - 145 | s |

| ¹³C (C-NH₂) | 125 - 140 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound (C₅H₅Br₂N₃), the calculated monoisotopic mass is approximately 264.885 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 265.89228. uni.lu The isotopic pattern of the molecular ion is also highly characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1, providing strong evidence for the presence of two bromine atoms in the molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would likely involve the loss of bromine atoms, amine groups, or hydrocyanic acid (HCN) from the pyridine ring, further supporting the assigned structure.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 265.89228 |

| [M+Na]⁺ | 287.87422 |

| [M-H]⁻ | 263.87772 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine groups, typically in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations would be found at lower frequencies, typically below 700 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (amine) | 3200 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch (pyridine) | 1550 - 1650 |

| C=C Stretch (pyridine) | 1400 - 1600 |

| N-H Bend (amine) | 1580 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (for related dibromopyridine compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org While a crystal structure for this compound itself is not publicly available, the analysis of related dibromopyridine compounds provides valuable insights into the expected solid-state packing and intermolecular interactions. nih.govresearchgate.net

For instance, the crystal structure of 2,5-dibromopyridine reveals a planar molecule with specific bond lengths and angles. nih.govresearchgate.net The molecules in the crystal lattice are organized through a combination of C-H···N hydrogen bonds and Br···Br halogen interactions, forming planar sheets. These sheets are further stacked through π-π interactions between the pyridine rings, resulting in a three-dimensional network. nih.govresearchgate.net

It is anticipated that this compound would exhibit similar intermolecular interactions, with the addition of N-H···N hydrogen bonds involving the amine groups. These strong hydrogen bonds would likely play a significant role in the crystal packing, potentially leading to a more complex and robust three-dimensional architecture. The determination of the crystal structure of this compound would provide precise information on bond lengths, bond angles, and the nature of the intermolecular forces governing its solid-state assembly.

Table 4: Crystallographic Data for the Related Compound 2,5-Dibromopyridine nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₃Br₂N |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.1063 (4) |

| b (Å) | 6.5442 (4) |

| c (Å) | 15.8196 (9) |

| V (ų) | 632.17 (7) |

Electronic Absorption and Emission Spectroscopy of Derivatives for Optical Properties (e.g., UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule and assess its optical properties. While the parent this compound may have modest optical properties, its derivatives, formed by reacting the diamine functionality, can exhibit interesting and tunable photophysical characteristics.

The UV-Vis absorption spectrum of this compound is expected to show absorptions in the ultraviolet region, corresponding to π-π* and n-π* transitions within the pyridine ring and the amine groups. Upon derivatization, for example, through condensation reactions to form extended π-conjugated systems, a significant red-shift (bathochromic shift) in the absorption maximum is often observed. This is due to the decreased HOMO-LUMO energy gap in the larger conjugated system.

The fluorescence properties of these derivatives are also of great interest. The introduction of different substituents can modulate the emission wavelength, quantum yield, and lifetime. By carefully designing the molecular structure of the derivatives, it is possible to create materials with specific emission colors and efficiencies, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The study of the electronic spectroscopy of these derivatives provides crucial insights into their structure-property relationships and guides the development of new functional materials.

Computational Chemistry and Theoretical Studies on 2,5 Dibromopyridine 3,4 Diamine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has been a important tool for predicting the electronic properties of polymers and monomers synthesized from 2,5-Dibromopyridine-3,4-diamine. These calculations are crucial for designing materials with tailored optoelectronic properties for applications like organic field-effect transistors and electrochromic devices.

Typically, calculations are performed using the B3LYP hybrid functional with a 6-31G(d) basis set. bldpharm.com For polymers, these calculations often employ Periodic Boundary Conditions (PBC). bldpharm.com Studies on copolymers derived from this compound reveal that the introduction of this pyridine-based unit significantly influences the electronic structure. nih.gov

For instance, in donor-acceptor-donor (DAD) copolymers, the pyridine (B92270) ring acts as an electron-deficient unit. nih.gov Theoretical calculations on monomers and polymers incorporating units derived from this compound show that their optimized structures are often highly planar. calpaclab.com This planarity is a key factor in facilitating efficient charge transport.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with the resulting energy gap (E_g), are critical parameters determined through these calculations. The calculated HOMO-LUMO gaps for monomers have shown excellent agreement with experimental optical band gaps. calpaclab.com For polymers, the calculated band gaps are also in good agreement with experimental values derived from spectroelectrochemistry, although they are sometimes consistently overestimated by a small margin (e.g., 0.1 eV). calpaclab.com

Table 1: Calculated Electronic Properties of Polymers Derived from this compound Precursors This table presents data for polymers synthesized using derivatives of this compound, illustrating the electronic influence of the core structure.

| Polymer | Calculated Band Gap (E_g) [eV] | Experimental Band Gap (E_g) [eV] | Reference |

|---|---|---|---|

| P1 (Benzene-based analogue) | 1.66 | 1.64 | calpaclab.com |

| P2 (Pyridine-based, Sulfur analogue) | 1.52 | 1.63 | calpaclab.com |

| P3 (Pyridine-based, Selenium analogue) | 1.44 | 1.57 | calpaclab.com |

Reaction Mechanism Modeling and Transition State Characterization

Detailed reaction mechanism modeling and transition state characterization specifically for reactions involving this compound were not found in the surveyed literature. However, this compound is a key intermediate in widely used synthetic methods like Stille and Suzuki cross-coupling reactions to produce alternating conjugated copolymers. uni.lu These reactions involve the palladium-catalyzed coupling of organohalides with organostannanes (Stille) or boronic acids (Suzuki). uni.lu The synthesis of regioregular pyridyl pyrazine (B50134) polymers, for example, relies on the chemistry of 5,8-dibromo-2,3-diethylpyrido[3,4-b]pyrazine, which is synthesized from this compound. researchgate.net The reactivity of the C-Br bonds is crucial, and it's projected that Pd-mediated Stille cross-coupling would preferentially occur at the C-Br bond adjacent to the pyridyl nitrogen atom. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods are employed to predict spectroscopic parameters and analyze the conformation of molecules derived from this compound. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations are used to determine theoretical optical properties, such as absorption wavelengths. uni.lu

Conformational analysis of polymers and oligomers is also a key aspect of theoretical studies. DFT calculations have shown that polymers derived from this diamine can adopt a planar backbone structure, which is beneficial for charge transport. calpaclab.comresearchgate.net The planarity of the optimized geometries of these polymers is a recurring finding in computational studies. calpaclab.com Conformational analysis has also been applied to understand the structure of related copolymers, such as poly(3,4-ethylenedioxythiophene-co-pyrrole). nih.govcalpaclab.com

Molecular Dynamics Simulations for Supramolecular Interactions and Crystal Packing (for related compounds)

While no molecular dynamics (MD) simulations specifically for this compound were identified, this technique is a powerful tool for studying the supramolecular interactions and crystal packing of related, more complex systems. For instance, MD simulations are used to investigate novel inhibitors targeted to cyclin-dependent kinases, which can include pyridine-based structures. Such simulations help in understanding the interaction between a ligand and a protein's binding pocket.

Applications of 2,5 Dibromopyridine 3,4 Diamine As a Versatile Synthetic Synthon

Precursor in Materials Science

The inherent reactivity and structural features of 2,5-dibromopyridine-3,4-diamine make it a valuable starting material for novel materials with advanced electronic and optical properties.

Synthesis of Advanced Organic Electronic Materials

The ortho-diamine functionality of this compound is a key feature that allows it to be a precursor for fused heterocyclic systems. These resulting scaffolds are of significant interest in the development of advanced photovoltaic and light-emitting materials. mdpi.comresearchgate.net Specifically, the 1,2-diamine moiety is a common starting point for designing fused heterocycles like 1,2,5-thia(selena)diazoles, quinoxalines, and pyridopyrazines. mdpi.com These classes of compounds are integral to the construction of materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net

By utilizing this compound, chemists can introduce a pyridine (B92270) ring into larger, conjugated systems, tuning the electronic properties of the final material. The subsequent chemical modifications of the bromo groups provide further avenues for extending conjugation or attaching solubilizing groups, which are critical for processing and device fabrication.

Development of Electrochromic Polymers

Electrochromic materials exhibit a reversible color change upon the application of an electrical potential. While the development of electrochromic polymers is an active area of research, and various diamine monomers are used in their synthesis, specific studies detailing the use of this compound as a direct precursor for electrochromic polymers were not identified in the surveyed literature. The potential for this compound to be used in creating novel electrochromic systems, particularly through the formation of fused, redox-active heterocyclic units, remains an area for future exploration.

Ligands for Transition Metal Complexes in Catalysis and Coordination Chemistry

The 3,4-diamine arrangement on the pyridine ring makes this compound an excellent candidate for a bidentate chelating ligand, capable of coordinating with transition metals. Such complexes often exhibit interesting catalytic and photophysical properties. However, based on the available research, there is a lack of specific studies reporting the synthesis and characterization of transition metal complexes where this compound acts as a primary ligand. The exploration of its coordination chemistry is a promising field for future research endeavors.

Building Block for Diverse Heterocyclic Scaffolds

The dual reactivity of the amino and bromo groups allows this compound to serve as a foundational element for a variety of complex heterocyclic structures.

Construction of Polyfunctionalized Pyridine Derivatives

A key application of this compound is its use in synthesizing other polyfunctionalized pyridines through the substitution of its bromine atoms. A notable example is its conversion to 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.com This transformation is an important step as the cyano groups are versatile functional handles for further synthetic manipulations. mdpi.com

The cyanation reaction is typically achieved by treating 2,5-dibromo-3,4-diaminopyridine with a cyanide source, such as copper(I) cyanide, in a high-boiling polar solvent like N,N-dimethylformamide (DMF). mdpi.com Research has shown that optimizing the reaction conditions, such as temperature and reagent choice, is crucial for achieving a good yield of the dicyanated product. mdpi.comresearchgate.net

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | CuCN | DMF | 120 | 6 | 3,4-Diaminopyridine-2,5-dicarbonitrile | 45 | mdpi.com |

| This compound | CuCN | DMF | 140 | 6 | 3,4-Diaminopyridine-2,5-dicarbonitrile | 43 | mdpi.com |

| This compound | KCN | Ethanol (B145695) | Reflux | 24 | No Reaction | 0 | mdpi.com |

This table summarizes the results of cyanation reactions on 2,5-dibromo-3,4-diaminopyridine under various conditions.

Synthesis of Annulated Pyridines

Annulated, or fused, pyridines are a class of compounds where the pyridine ring is part of a larger polycyclic system. This compound is a key starting material for creating such structures. The ortho-diamine functionality can be readily cyclized with various reagents to form a new fused ring.

For instance, the derivative 3,4-diaminopyridine-2,5-dicarbonitrile, synthesized from this compound, serves as a direct precursor to pyrido-1,2,5-chalcogenadiazoles. mdpi.com These annulated systems are of interest for their unique physical properties. mdpi.com The cyclization can be performed with reagents like thionyl chloride or selenium dioxide to yield the corresponding fused thia- and selenadiazoles, respectively. researchgate.net This demonstrates a powerful strategy for building complex, electron-deficient heterocyclic systems starting from this compound. mdpi.comresearchgate.net

| Precursor | Reagent | Product | Reference |

| 3,4-Diaminopyridine-2,5-dicarbonitrile | Thionyl Chloride | mdpi.comresearchgate.netbldpharm.comThiadiazolo[3,4-c]pyridine-4,7-dicarbonitrile | researchgate.net |

| 3,4-Diaminopyridine-2,5-dicarbonitrile | Selenium Dioxide | mdpi.comresearchgate.netbldpharm.comSelenadiazolo[3,4-c]pyridine-4,7-dicarbonitrile | researchgate.net |

This table shows the synthesis of annulated pyridines from a derivative of 2,5-dibromo-3,4-diaminopyridine.

Intermediate in the Development of Biologically Active Compounds (by extension of related compounds like 3,5-dibromopyridine-2,4-diamine)

The strategic placement of amino and bromo functional groups on the pyridine ring makes this compound a compound of significant interest in medicinal chemistry. While direct applications of this specific diamine in synthesized, biologically active molecules are still an emerging area of research, its potential can be inferred by examining the roles of structurally similar substituted pyridines in drug discovery and development. Pyridine and its derivatives are fundamental components in a vast array of natural products and synthetic pharmaceuticals, serving as essential raw materials for medicines, agricultural chemicals, and other critical chemical products. chemicalbook.com

The 1,2-diamine moiety present in this compound is a key structural feature. This arrangement is frequently utilized to construct fused heterocyclic systems, such as pyridopyrazines and quinoxalines, which are scaffolds of considerable interest for developing biologically active compounds. mdpi.com The reactivity of the diamine allows for the formation of new rings, while the bromo substituents provide sites for further chemical modification, such as cross-coupling reactions. This dual functionality enables the generation of diverse molecular architectures from a single starting material, a highly desirable attribute in the synthesis of compound libraries for biological screening.

For instance, the cyanation of 2,5-dibromo-3,4-diaminopyridine to produce 3,4-diaminopyridine-2,5-dicarbonitrile highlights the utility of the bromo groups in introducing new functionalities. mdpi.com The resulting dicyano derivative is a precursor for pyrido-1,2,5-chalcogenadiazoles, a class of compounds investigated for their physical and potentially biological properties. mdpi.com

The broader family of substituted pyridines has been extensively explored for therapeutic applications. For example, 2,5-disubstituted pyridines have been synthesized and investigated for their liquid crystalline behavior, which has applications in biomedical fields. researchgate.net Furthermore, the selective functionalization of dibrominated pyridines, such as 2,6-dibromopyridine, through reactions like C-N bond formation, has been developed to create unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are valuable in pharmaceutical synthesis. researchgate.net These synthetic strategies could potentially be adapted for this compound to generate novel compounds with therapeutic potential.

Detailed research findings on related compounds underscore the potential of this chemical family.

| Related Compound Family | Synthetic Utility | Potential Application Area |

| 2,5-disubstituted pyridines | Serve as building blocks for liquid crystals. researchgate.net | Materials for optical, electrical, and biomedical applications. researchgate.net |

| Fused Pyridine Heterocycles | Precursors for photovoltaic materials and biologically active compounds. mdpi.com | Organic electronics and medicinal chemistry. mdpi.com |

| Unsymmetrical 2,6-disubstituted pyridines | Synthesized via selective cross-coupling reactions. researchgate.net | Pharmaceutical synthesis. researchgate.net |

The versatility of the pyridine scaffold, combined with the specific arrangement of reactive groups in this compound, positions it as a promising synthon for the future development of novel, biologically active molecules.

Future Research Directions and Unexplored Avenues

Exploration of Structure-Activity Relationships in Bioactive Derivatives

The pyridine (B92270) scaffold is a common motif in many biologically active compounds and approved drugs. nih.gov The presence of amino and bromo substituents on the 2,5-Dibromopyridine-3,4-diamine core provides ample opportunities for derivatization to explore structure-activity relationships (SAR). Future studies should focus on synthesizing libraries of derivatives by modifying these functional groups and evaluating their biological activities. For instance, the diamine functionality can be utilized to construct fused heterocyclic systems, which are of great interest for their potential as photovoltaic materials and biologically active compounds. researchgate.net A deeper understanding of how structural modifications influence biological targets could lead to the discovery of novel therapeutic agents for a range of diseases. The synthesis of pyridine-containing liquid crystalline compounds has been achieved through various methods, including cross-coupling reactions. researchgate.net

Integration into Advanced Functional Materials for Emerging Technologies

The unique electronic and structural properties of pyridine derivatives make them attractive candidates for incorporation into advanced functional materials. researchgate.net Future research should explore the integration of this compound into polymers, metal-organic frameworks (MOFs), and other materials for applications in electronics, sensing, and catalysis. The bromine atoms can serve as handles for further functionalization or for directing the self-assembly of supramolecular structures through halogen bonding. nih.govresearchgate.net The diamine groups can act as ligands for metal coordination or as sites for polymerization. Investigating the photophysical and electrochemical properties of materials incorporating this diamine will be crucial for unlocking their potential in emerging technologies.

Synergistic Approaches Combining Experimental and Computational Chemistry

The combination of experimental synthesis and characterization with computational modeling offers a powerful approach to accelerate the discovery and development of new molecules and materials. Future research on this compound should leverage this synergy. Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, spectroscopic properties, and intermolecular interactions of the molecule and its derivatives. uni.lu This can guide experimental efforts by identifying promising synthetic targets and providing insights into the mechanisms of action of bioactive compounds. For example, computational screening could be employed to predict the binding affinity of a library of virtual derivatives to a specific biological target, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,5-Dibromopyridine-3,4-diamine, and what analytical techniques validate its purity and structure?

- Methodological Answer : The compound is synthesized via bromination of pyridine-3,4-diamine using bromine, followed by cyclization with NaNO₂ in acetic acid to form intermediates . Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substitution patterns (Fig. S1–S6 in ESI†) .

- Gel Permeation Chromatography (GPC) to determine molecular weight (Mn = 21.0 kDa for related polymers) .

- Thermogravimetric Analysis (TGA) to assess thermal stability (5% weight loss at 400°C) .

Q. How can researchers distinguish this compound from structurally similar diaminopyridine derivatives?

- Methodological Answer : Use UV-vis spectroscopy to compare absorption profiles (optical bandgap = 1.77 eV for related polymers) and cyclic voltammetry (CV) to measure HOMO/LUMO energy levels (-5.23 eV and -3.46 eV, respectively) . Cross-validation with mass spectrometry or X-ray crystallography (if single crystals are obtainable) is recommended for unambiguous identification.

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Based on TGA data, the compound is thermally stable below 400°C but should be stored in anhydrous conditions under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Use desiccants and amber glass vials to minimize light exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the reactivity of this compound in polymer synthesis?

- Methodological Answer : DFT calculations can predict adsorption sites and binding energies for target molecules (e.g., melamine). For example, nitrogen and sulfur atoms in the polymer backbone exhibit higher electronegativity, enabling hydrogen bonding with amino groups. Optimize models using software like Gaussian or VASP, and validate with experimental CV or UV-vis data .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. GPC) during structural validation?

- Methodological Answer : Discrepancies may arise from sample impurities or oligomerization. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and MALDI-TOF MS to detect oligomeric species. If GPC indicates higher Mn than expected, re-examine solvent-polymer interactions or use alternative techniques like osmometry .

Q. How can reaction conditions be optimized for Stille coupling involving this compound derivatives?

- Methodological Answer : Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ for regioselective coupling.

- Solvent system : Use anhydrous THF or toluene with degassing to prevent catalyst poisoning.

- Temperature : Maintain 80–110°C for efficient transmetallation.

Monitor progress via TLC (ethyl acetate/hexane) and isolate products via column chromatography .

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

- Methodological Answer : Halogen exchange reactions (e.g., using 3,4,5-tribromopyridine) or diazotization pathways offer alternatives to direct bromination. Compare yields via HPLC quantification and assess scalability using DoE (Design of Experiments) to optimize time, cost, and purity .

Q. How does the electronic structure of this compound influence its application in conductive polymers?

- Methodological Answer : The compound’s electron-deficient pyridine core and bromine substituents enhance charge transport in polymers. Use Kelvin Probe Force Microscopy (KPFM) to map surface potentials and impedance spectroscopy to measure conductivity in thin-film devices .

Methodological Notes

- Contradiction Management : Cross-validate conflicting data (e.g., NMR vs. MS) using orthogonal techniques and replicate experiments under controlled conditions.

- Advanced Instrumentation : Leverage synchrotron-based XAS (X-ray Absorption Spectroscopy) for oxidation state analysis or in situ FTIR to monitor reaction intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。